molecular formula C9H12BNO4 B14230464 [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid CAS No. 573675-99-7

[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid

Cat. No.: B14230464
CAS No.: 573675-99-7
M. Wt: 209.01 g/mol
InChI Key: XAPSRVHRVRZIGP-UHFFFAOYSA-N
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Description

[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with an amino group (–NH₂) at the 3-position and an ethoxycarbonyl group (–COOEt) at the 4-position. The boronic acid (–B(OH)₂) moiety at the 1-position enables reactivity with hydroxyl groups, such as those in serine residues of enzymes, making it valuable in medicinal chemistry and biochemical applications . This compound is synthesized via Suzuki-Miyaura cross-coupling or direct functionalization of pre-substituted phenylboronic acids, as seen in analogous syntheses .

Properties

CAS No.

573675-99-7

Molecular Formula

C9H12BNO4

Molecular Weight

209.01 g/mol

IUPAC Name

(3-amino-4-ethoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C9H12BNO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2,11H2,1H3

InChI Key

XAPSRVHRVRZIGP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OCC)N)(O)O

Origin of Product

United States

Preparation Methods

Nitration of p-Carboxyphenylboronic Acid

The synthesis initiates with the nitration of p-carboxyphenylboronic acid (Formula I) under cryogenic conditions. In a representative procedure:

  • Reagents : Fuming HNO₃ (10.8 g), concentrated H₂SO₄ (15.9 g)
  • Conditions : 0–10°C, 3 h reaction time
  • Workup : Quenching in ice water, filtration, and drying

This step yields 2-nitro-4-carboxyphenylboronic acid (Formula II) with an 84% isolated yield. The low temperature prevents decarboxylation and ensures mononitration at the ortho position relative to the boronic acid group.

Esterification of the Carboxylic Acid Moiety

The nitro-carboxylic acid intermediate undergoes esterification to introduce the ethoxycarbonyl group:

  • Reagents : Absolute ethanol, dehydrating agent (unspecified)
  • Conditions : Reflux for 3–5 h
  • Key observation : Use of anhydrous conditions prevents hydrolysis of the boronic acid

This produces 2-nitro-4-ethoxycarbonylphenylboronic acid (Formula III), though yield data for this specific step remain undisclosed in the patent. Comparative studies suggest typical esterification yields of 75–90% under similar conditions.

Catalytic Hydrogenation of the Nitro Group

The final reduction step converts the nitro group to an amine while preserving the boronic acid and ester functionalities:

  • Catalyst : Raney nickel (0.66 g per 3.3 g substrate)
  • Conditions : 3 atm H₂, 40–45°C, 10 h in ethanol
  • Workup : Rotary evaporation, acetone slurry purification

This achieves a 72% yield of the target compound with >97% purity by HPLC. The use of Raney nickel over palladium-based catalysts prevents over-reduction of the boronic acid group.

Critical Process Parameters

Temperature Control in Nitration

Parameter Optimal Range Effect of Deviation
Reaction temp 0–10°C >15°C: Decarboxylation side reactions
Quenching rate Rapid mixing Slow addition → Thermal runaway

Hydrogenation Catalyst Selection

Catalyst H₂ Pressure Yield (%) Purity (%)
Raney Ni 3 atm 72 97
Pd/C (10%) 1 atm 58 89
PtO₂ 5 atm 65 92

Data adapted from and comparable hydrogenation studies.

Analytical Characterization

Spectroscopic Data

The patent provides complete NMR assignments for the final product:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.81–7.88 (d, 1H, J=8.1 Hz), 7.50–7.65 (m, 2H), 4.32 (q, 2H), 1.29 (t, 3H)
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.9 (C=O), 146.4 (C-B), 134.9–114.2 (aryl), 60.9 (OCH₂), 14.1 (CH₃)

Physical Properties

From PubChem:

  • Molecular weight : 209.01 g/mol
  • Melting point : 189–191°C
  • Topological polar surface area : 92.8 Ų
  • Rotatable bonds : 4

Industrial-Scale Considerations

The patented three-step process demonstrates scalability through:

  • Continuous operation : All steps conducted in single reaction vessel
  • Solvent recovery : Ethanol and acetone reused after distillation
  • Catalyst recycling : Raney nickel recovered by filtration (85% efficiency)

Economic analysis indicates raw material costs of $12.50/g at pilot scale, reducible to $4.80/g through optimized catalyst loading and solvent recovery.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid can undergo oxidation reactions to form phenols.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Phenols

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry: [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. It serves as a building block for the synthesis of various complex molecules .

Biology: In biological research, this compound is used in the development of sensors for detecting saccharides and glycosylated biomolecules due to its ability to selectively bind with diol compounds .

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its ability to form stable complexes with biomolecules makes it a valuable tool in drug design and discovery.

Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals and materials. It is also employed in the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid involves its ability to form stable complexes with diol-containing compounds. This interaction is facilitated by the boronic acid moiety, which can form reversible covalent bonds with diols. This property is exploited in various applications, including the development of sensors and drug molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological, chemical, and physical properties of [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid are influenced by its unique substituents. Below is a comparative analysis with structurally related boronic acid derivatives:

Substituent Effects on Reactivity and Binding

Compound Name Substituents Key Properties
This compound 3-NH₂, 4-COOEt Combines hydrogen-bonding (NH₂) and electron-withdrawing (COOEt) groups; enhances interactions with enzymes like β-lactamases .
3-(Ethoxycarbonyl)phenylboronic acid 3-COOEt Lacks amino group; used in Suzuki couplings but limited in enzyme targeting due to reduced hydrogen-bonding capacity .
4-(Ethoxycarbonyl)phenylboronic acid 4-COOEt Ethoxycarbonyl at 4-position sterically hinders boronic acid reactivity; common in material science .
3-Amino-4-methylphenylboronic acid 3-NH₂, 4-CH₃ Methyl group improves lipophilicity but reduces electronic modulation; used in antimicrobial studies .
[4-(BOC-amino)phenyl]boronic acid 4-BOC-NH₂ BOC-protected amino group prevents undesired interactions; requires deprotection for biological activity .

Structural Analogues in Drug Design

  • Boronic Acid-Prodrugs: The ethoxycarbonyl group in this compound can be hydrolyzed to a carboxylic acid in vivo, enabling prodrug strategies. This is analogous to (3-(ethoxycarbonyl)phenyl)boronic acid, which is esterified for improved bioavailability .
  • Targeted Inhibitors: Compared to [3-chloro-4-(3-(dimethylamino)propoxy)phenyl]boronic acid, which targets GPCRs, the amino group in this compound may enhance selectivity for serine proteases .

Biological Activity

[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features an amino group, an ethoxycarbonyl group, and a boronic acid functional group, which collectively contribute to its reactivity and biological applications.

Anticancer Properties

Boronic acids, including this compound, have been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, such as inhibiting proteasomes and affecting cell cycle progression. For instance, studies have shown that phenylboronic acid derivatives can exhibit antiproliferative effects across multiple cancer cell lines, with some compounds leading to significant cell cycle arrest and apoptosis induction .

Case Study: Apoptosis Induction
In one study, the antiproliferative activity of phenylboronic acid derivatives was assessed using the sulforhodamine B (SRB) method across five cancer cell lines. Results indicated that certain derivatives caused significant G2/M phase arrest and activated caspase-3, a critical enzyme in the apoptosis pathway. This suggests that this compound may similarly influence apoptosis through its structural characteristics .

Enzyme Inhibition

Boronic acids are known to interact with various biological macromolecules, particularly enzymes. This compound has shown potential as an inhibitor of certain enzymes involved in cancer progression. Its ability to bind covalently to diols in glycoproteins enhances its pharmacological profile, potentially making it a valuable candidate for targeted therapies .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets. The presence of the amino and ethoxycarbonyl groups is crucial for its activity. Comparative studies with similar compounds reveal that modifications to these groups can significantly alter biological activity.

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-(methoxycarbonyl)phenylboronic acidContains methoxy instead of ethoxyExhibits different solubility and reactivity
4-Aminophenylboronic acidLacks ethoxycarbonyl groupMore straightforward synthesis and applications
This compound Different positioning of amino groupMay exhibit altered biological activity

This table highlights how variations in structural features can influence the biological activity of boronic acids.

The mechanisms by which this compound exerts its effects are multifaceted:

  • Proteasome Inhibition : Boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cells.
  • Cell Cycle Arrest : Compounds like this compound can cause cell cycle arrest at specific phases, disrupting normal cellular proliferation.
  • Caspase Activation : The activation of caspases is a hallmark of apoptosis; studies indicate that certain boronic acids can enhance this process through their interactions with cellular pathways.

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